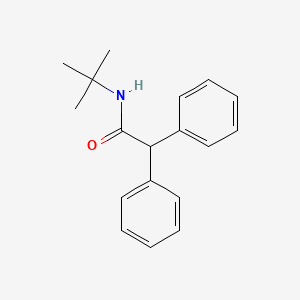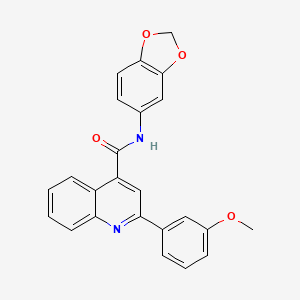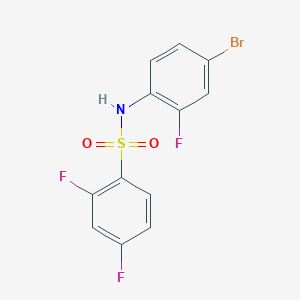
N-tert-butyl-2,2-diphenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-butyl-2,2-diphenylacetamide: is an organic compound with the molecular formula C18H21NO. It is a derivative of acetamide, where the hydrogen atoms on the nitrogen are replaced by a tert-butyl group and the hydrogen atoms on the carbon are replaced by two phenyl groups. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-2,2-diphenylacetamide typically involves the reaction of 2,2-diphenylacetic acid with tert-butylamine. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include:
Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
Temperature: Room temperature to slightly elevated temperatures (25-40°C)
Time: Several hours to overnight
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-2,2-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The amide group can participate in nucleophilic substitution reactions, where the tert-butyl group or phenyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid
Reduction: LiAlH4 in ether, NaBH4 in methanol or ethanol
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of primary or secondary amines
Substitution: Formation of halogenated derivatives or other substituted amides
Scientific Research Applications
N-tert-butyl-2,2-diphenylacetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-tert-butyl-2,2-diphenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
N-tert-butyl-2,2-diphenylacetamide can be compared with other similar compounds, such as:
- N-tert-butyl-2,2-diphenylpropionamide
- N-tert-butyl-2,2-diphenylbutyramide
- N-tert-butyl-2,2-diphenylvaleramide
These compounds share structural similarities but differ in the length of the carbon chain attached to the amide group. The unique properties of this compound, such as its stability and reactivity, make it distinct and valuable for specific research applications.
Properties
Molecular Formula |
C18H21NO |
|---|---|
Molecular Weight |
267.4 g/mol |
IUPAC Name |
N-tert-butyl-2,2-diphenylacetamide |
InChI |
InChI=1S/C18H21NO/c1-18(2,3)19-17(20)16(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,16H,1-3H3,(H,19,20) |
InChI Key |
XNAGMTVVJBQTBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-methoxyphenyl)-4-methyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B10964791.png)
![2,6-Dimethyl-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]morpholine](/img/structure/B10964799.png)
![N-[3-(3-chlorobenzenesulfonamido)phenyl]acetamide](/img/structure/B10964803.png)
![2-[(Cyclopentylcarbonyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10964810.png)
![4-bromo-3,5-dimethyl-1-{[5-(1H-pyrazol-1-ylcarbonyl)-2-furyl]methyl}-1H-pyrazole](/img/structure/B10964824.png)
![N-(2-methoxyphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B10964832.png)
![Methyl 2-{[(1-acetylpiperidin-4-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10964836.png)




![1-butyl-6-(4-fluorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10964887.png)
![N'-(2,5-Dichlorophenyl)-N-[1-(2,6-dichlorophenyl)-2,5-dioxotetrahydro-1H-pyrrol-3-YL]-N-phenethylthiourea](/img/structure/B10964894.png)

